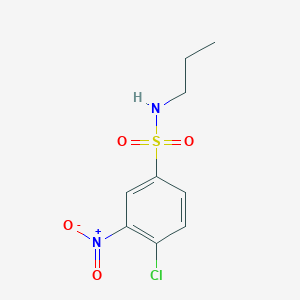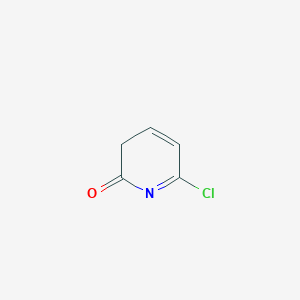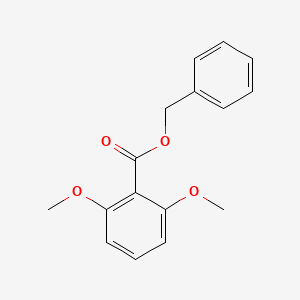
Benzyl 2,6-dimethoxybenzoate
Overview
Description
Benzyl 2,6-dimethoxybenzoate (BDB) is a chemical compound that belongs to the family of aromatic esters. It is a white crystalline solid with a melting point of 135-137 °C and is soluble in most organic solvents. BDB has been widely used in chemical synthesis and is also known for its pharmacological properties.
Scientific Research Applications
Immunotherapeutic Potential
- Immunobiological Activity : Benzyl 2,6-dimethoxybenzoate, isolated from the aerial parts of Solidago virga-aurea var. gigantea, shows potential as an immunotherapeutic agent. It has been found to stimulate macrophage functions in vitro, indicating possible use in treating infectious diseases (Choi et al., 2005).
Corrosion Inhibition
- Corrosion Inhibition in Saline Medium : A derivative of this compound, 3´-(2,6-dimethoxybenzoyl)-benzyl 2,6-dimethoxybenzoate, has been evaluated as a corrosion inhibitor in chloride medium. It showed significant effectiveness, particularly at concentrations of 50 ppm, with an efficiency of 73.2% against corrosion in API 5L X70 steel (Hernández Olivé et al., 2023).
Antimicrobial Properties
- Antimicrobial Effects : this compound was identified in a study on Caesalpinia pulcherrima, where it showed activity against various bacteria and fungi, including Staphylococcus aureus and Escherichia coli (Ragasa et al., 2002).
Chemical and Physical Properties
- Chemical Composition and Properties : The compound's presence in various plants and its chemical composition and properties have been studied, contributing to a broader understanding of its potential applications in different fields (Hang et al., 2015).
Potential for Anticancer Research
- Selective Growth Inhibition in Cancer Cells : Derivatives of syringic acid, including this compound, have shown selective anti-mitogenic activity on human malignant melanoma cells. This suggests potential in anticancer research, particularly for targeted therapies (Orabi et al., 2013).
Mechanism of Action
Target of Action
Benzyl 2,6-dimethoxybenzoate is a phenolic compound It has been shown to have significant analgesic effects and antimicrobial activity against several bacteria and fungi .
Mode of Action
It has been observed to induce a concentration-dependent inhibition of the spontaneous contractions of the guinea-pig ileum . This suggests that it may interact with receptors or ion channels in the smooth muscle to exert its effects.
Biochemical Pathways
Given its observed effects, it may influence pathways related to pain perception and inflammation, as well as those involved in microbial growth and survival .
Pharmacokinetics
Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc, suggests that it may have good bioavailability .
Result of Action
This compound has been found to show significant analgesic effects, suggesting it may have a role in pain management . Additionally, it has demonstrated antimicrobial activity against several bacteria (S. aureus, E. coli, P. aeruginosa, and B. subtilis) and fungi (C. albicans and T. mentagrophytes), indicating potential use in treating infections .
properties
IUPAC Name |
benzyl 2,6-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-13-9-6-10-14(19-2)15(13)16(17)20-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIYLOACOOWBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327305 | |
| Record name | Benzyl 2,6-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34328-54-6 | |
| Record name | Benzyl 2,6-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological activity reported for Benzyl 2,6-dimethoxybenzoate?
A1: this compound has demonstrated smooth muscle relaxant properties. Research indicates it can inhibit spontaneous contractions in the guinea pig ileum, suggesting potential applications in gastrointestinal disorders. [, ]
Q2: What is the mechanism of action for this compound's smooth muscle relaxant activity?
A2: While the exact mechanism is not fully elucidated in the provided research, its activity is suggested to be comparable to papaverine, a known phosphodiesterase inhibitor. This suggests this compound may also affect smooth muscle relaxation by influencing intracellular signaling pathways related to calcium regulation. []
Q3: From what natural sources has this compound been isolated?
A3: this compound has been isolated from various plant species, including:
- Brickellia veronicaefolia (aerial parts) [, ]
- Caesalpinia pulcherrima (leaves) []
- Endlicheria dysodantha (roots) []
- Polyalthia parviflora (leaves) []
- Solidago virga-aurea var. gigantea (aerial parts) []
Q4: Has this compound been investigated for any other biological activities?
A4: Yes, research suggests that this compound, alongside other benzyl benzoates, may possess immunomodulatory properties. Studies using mouse peritoneal macrophages indicated that it could stimulate macrophage functions, suggesting potential applications in immune-related therapies. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C16H16O4, and its molecular weight is 272.29 g/mol.
Q6: How has this compound been structurally characterized?
A6: The structure of this compound has been elucidated using a combination of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). [, ]
Q7: Has this compound been studied for its potential as a corrosion inhibitor?
A7: Yes, a study investigated the corrosion inhibition properties of a this compound derivative, 3´-(2,6-dimethoxybenzoyl)-benzyl 2,6-dimethoxybenzoate, on API 5L X70 steel in a saline environment. Results indicated good efficiency (73.2% at 50 ppm) in mitigating corrosion. []
Q8: Are there any available analytical methods for the quantification of this compound?
A8: Quantitative analysis of this compound can be achieved using 1H NMR spectroscopy. This method has proven sensitive and accurate in determining the compound's concentration within essential oils of Brickellia veronicaefolia. []
Q9: Are there any known structure-activity relationship (SAR) studies for this compound and its derivatives?
A9: While specific SAR studies focusing solely on this compound are limited in the provided research, studies on related benzyl benzoates indicate that modifications to the benzene ring substituents can impact their biological activity. For example, the presence and position of hydroxyl and methoxy groups on the benzoic acid moiety appear to influence both smooth muscle relaxant and immunomodulatory effects. [, ] Further research dedicated to SAR exploration of this compound class is needed.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





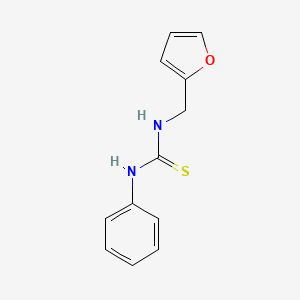
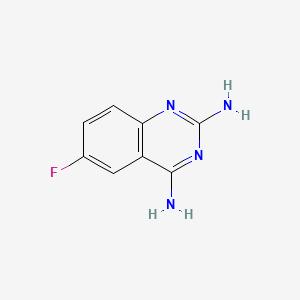
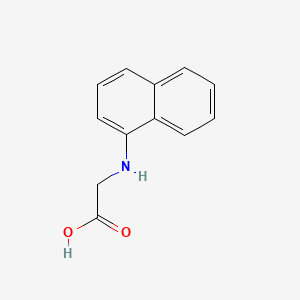

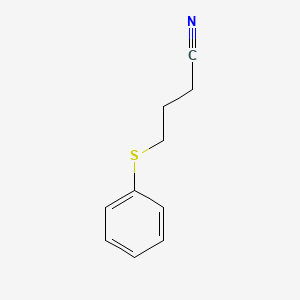
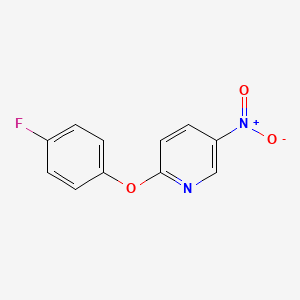
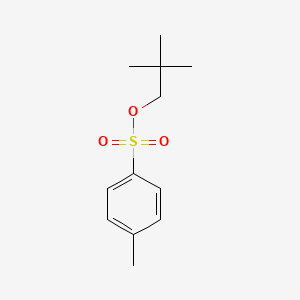
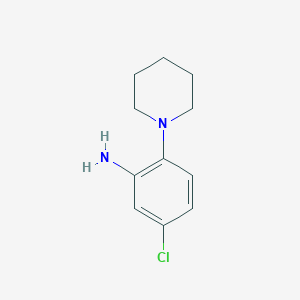
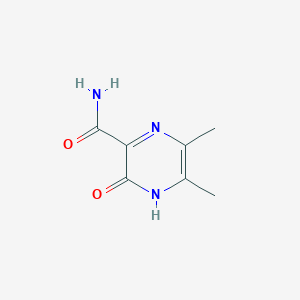
![5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1607099.png)
